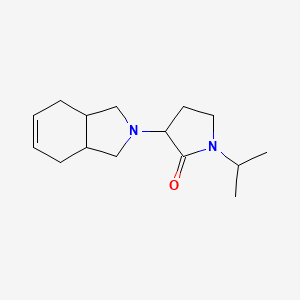
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one, also known as HPI-140, is a novel compound that has gained attention in the scientific research community for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one is not fully understood, but it is believed to act through the modulation of various signaling pathways. 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress. 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one can increase cell viability and reduce oxidative stress and inflammation. In vivo studies have shown that 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one can improve cognitive function, reduce anxiety and depression-like behaviors, and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. Additionally, the cost of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one may limit its use in some lab experiments.
Future Directions
There are several future directions for research on 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one. In neurology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one could be studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one could be studied for its potential to treat other mood disorders such as bipolar disorder. In oncology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one could be studied for its potential to enhance the efficacy of current cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one and its potential side effects.
Synthesis Methods
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of cyclohexanone with 2-bromoethylamine hydrobromide, followed by reduction and cyclization. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to improve the yield and purity of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one.
Scientific Research Applications
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been studied for its potential therapeutic effects in various fields, including neurology, psychiatry, and oncology. In neurology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. In psychiatry, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been studied for its potential to treat anxiety and depression. In oncology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
3-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-11(2)17-8-7-14(15(17)18)16-9-12-5-3-4-6-13(12)10-16/h3-4,11-14H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIARESROGWGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)




![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)

![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)


![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)